molecular formula C3H4N2O2S B13826516 2-(Hydroxyamino)thiazol-4(5H)-one

2-(Hydroxyamino)thiazol-4(5H)-one

Cat. No.: B13826516
M. Wt: 132.14 g/mol
InChI Key: KDNSSLVGLQDCLK-UHFFFAOYSA-N
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Description

2-(Hydroxyamino)thiazol-4(5H)-one is a synthetically versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. Its core structure is a key intermediate for constructing a wide variety of biologically active molecules . The molecule features a hydroxyamino substituent, which enhances its potential for molecular modification and interaction with biological targets, making it a valuable building block for researchers in organic synthesis and pharmaceutical development. The thiazolidin-4-one ring system is known for its broad spectrum of biological activities. Recent scientific reviews highlight that derivatives of this core structure exhibit promising anticancer, antioxidant, anti-inflammatory, antimicrobial, and antitubercular properties . The scaffold's significance is further underscored by its presence in compounds investigated for inhibiting enzymes like peroxiredoxin 5, which plays a role in combating oxidative stress . Furthermore, the 2-amino-4-thiazolidinone motif can be utilized to synthesize more complex heterocyclic systems, including thiazolodihydropyrazoles, thiazolotriazines, and thiazolotetrahydropyrimidones, which are sought after in drug discovery campaigns . The reactivity of this compound is driven by both the hydroxyamino group and the active methylene group adjacent to the carbonyl of the thiazolidin ring, providing useful handles for diverse organic reactions . Researchers can leverage these sites for structure-activity relationship (SAR) studies to optimize biological efficacy and develop novel therapeutic agents. Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C3H4N2O2S

Molecular Weight

132.14 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C3H4N2O2S/c6-2-1-8-3(4-2)5-7/h7H,1H2,(H,4,5,6)

InChI Key

KDNSSLVGLQDCLK-UHFFFAOYSA-N

Isomeric SMILES

C1C(=O)N/C(=N/O)/S1

Canonical SMILES

C1C(=O)NC(=NO)S1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives with α-Haloesters or α-Haloketones

A prominent method for synthesizing 2-substituted thiazol-4(5H)-ones involves reacting substituted thioureas with α-bromoesters or α-bromoketones. For example, the synthesis of 2-(isopropylamino)thiazol-4(5H)-one derivatives was achieved by reacting 1-isopropylthiourea with various 2-bromo esters under different conditions depending on the ester type:

Procedure Solvent Conditions Substrate Type Product Examples
A Methanol + NaOMe Reflux Aliphatic 2-bromoesters 5-substituted derivatives with methyl, ethyl, propyl groups at C-5
B Chloroform Room temperature Aromatic 2-bromoesters Aromatic-substituted thiazolones
C Ethanol + DIPEA Reflux Cycloalkyl 2-bromoesters Spirocyclic thiazolone derivatives

This reaction proceeds via nucleophilic substitution of the α-bromoester by the thiourea nitrogen, followed by cyclization to the thiazolone ring.

Introduction of the Hydroxyamino Group

While the above method yields 2-amino or 2-alkylamino thiazol-4(5H)-ones, the hydroxyamino substituent is introduced by further functional group transformations. One approach involves the conversion of the amino group to hydroxyamino via oxidation or substitution reactions, although direct synthetic routes to 2-(hydroxyamino)thiazol-4(5H)-one are less commonly reported and may require tailored conditions.

One-Pot Multicomponent Reactions

Advanced synthetic strategies involve one-pot multicomponent reactions that simultaneously form the thiazolone ring and introduce the exocyclic substituents, including hydroxyamino groups. For example, [2 + 3] cyclocondensation of substituted thioureas with halogenated carboxylic acids followed by Knoevenagel condensation has been reported to efficiently yield 5-ene-4-thiazolidinones, which are structurally related to thiazol-4(5H)-ones.

The reaction conditions significantly affect the yield and purity of this compound derivatives. Below is a summary table based on reported syntheses of related thiazol-4(5H)-one derivatives, illustrating typical conditions and outcomes:

Substrate Reagents/Conditions Solvent Temperature Yield (%) Notes
1-Isopropylthiourea + 2-bromoesters NaOMe, reflux (Procedure A) Methanol Reflux (~65°C) 60-85 Good yields for aliphatic esters
1-Isopropylthiourea + aromatic 2-bromoesters Room temperature (Procedure B) Chloroform RT 50-75 Mild conditions for aromatic substituents
1-Isopropylthiourea + cycloalkyl 2-bromoesters DIPEA, reflux (Procedure C) Ethanol Reflux (~78°C) 55-80 Formation of spirocyclic derivatives
Thiourea + α-haloketones Reflux, ethanol, acid catalyst Ethanol Reflux 65-90 Classical Hantzsch-type cyclization
Thiourea + halogenated acids + Knoevenagel condensation One-pot, microwave or conventional heating Various (MeOH, EtOH) RT to reflux 70-90 Efficient multicomponent synthesis

Yields vary depending on the substituents and reaction optimization but generally fall within the 50-90% range.

Analytical Characterization and Purity

The synthesized compounds are typically characterized by:

These analyses ensure the structural integrity and purity of the final this compound products.

Summary Table of Key Preparation Methods

Method Key Reactants Reaction Type Conditions Advantages Limitations
Cyclocondensation with α-bromoesters 1-Substituted thiourea + 2-bromoesters Nucleophilic substitution + cyclization Reflux in MeOH, EtOH, or RT in CHCl3 Straightforward, good yields Requires careful control of conditions
One-pot multicomponent synthesis Thiourea + halogenated carboxylic acids + aldehydes Cyclocondensation + Knoevenagel condensation Microwave or conventional heating Efficient, fewer steps May require optimization for hydroxyamino group
Post-synthetic modification Amino-thiazolones Oxidation or substitution Varied Allows introduction of hydroxyamino Additional steps, possible lower yields

Chemical Reactions Analysis

Types of Reactions: 4(5H)-Thiazolone, 2-(hydroxyamino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiazolone ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

4(5H)-Thiazolone, 2-(hydroxyamino)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4(5H)-Thiazolone, 2-(hydroxyamino)- involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiazolone ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Data Tables

Table 2: Comparative Yields of Compound 5a via Different Catalysts

Catalyst Used Yield (%) Reaction Conditions Reference
Triethylamine 68 Room temperature
BaO-CS Nanocomposite 92 Green conditions

Key Research Findings

Antifungal Activity: 2-(Methylamino) derivatives with electron-withdrawing groups (e.g., 2,4-dichloro) at the 5-position are superior to ketoconazole .

Enzyme Inhibition : Bulky 2-substituents (tert-butyl, adamantyl) enhance 11β-HSD1 binding via hydrophobic interactions .

Antiviral Activity : Alkyl chains at the 5-position (allyl, n-butyl) improve potency, while aromatic groups reduce toxicity without enhancing efficacy .

Synthetic Efficiency: Green catalysts like BaO-CS nanocomposites significantly improve yields and sustainability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Hydroxyamino)thiazol-4(5H)-one derivatives?

  • Methodology : Synthesis typically involves condensation reactions between thioureas and aldehydes/ketones. For example, 2-thioxothiazolidin-4-one (rhodanine) reacts with aldehydes (e.g., 4-methoxybenzaldehyde) and amines (e.g., cyclopropylamine) in a one-pot, step-economy approach under reflux with catalytic piperidine in 1,4-dioxane. Purification is achieved via acidified ice/water precipitation followed by recrystallization .
  • Optimization : Solvent choice (e.g., dioxane), excess reagents (~10% amine), and microwave-assisted synthesis can enhance yield and reduce reaction time .

Q. How is the structure of this compound derivatives characterized experimentally?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify tautomeric forms (e.g., thiazol-4(5H)-one vs. thiazolidin-4-one) and substituent effects .
  • X-ray Crystallography : Resolves regioselectivity in cyclization reactions and confirms stereochemistry .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate the biological activity of thiazol-4(5H)-one derivatives?

  • Cytotoxicity : Sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, DLD-1, HEPG-2), with CHS-828 as a reference compound .
  • Antimicrobial Activity : Broth microdilution to determine MIC values against bacterial/fungal strains .
  • Controls : DMSO solvent controls (<0.5% concentration) to exclude vehicle interference .

Advanced Research Questions

Q. How does the tautomeric equilibrium of this compound influence its reactivity and biological interactions?

  • Key Factors : Substituents on the exocyclic nitrogen dictate the ratio of thiazol-4(5H)-one (enol form) and thiazolidin-4-one (keto form). Electron-withdrawing groups stabilize the enol tautomer, enhancing electrophilic reactivity .
  • Analysis : 2D NMR (NOESY, HSQC) and DFT calculations quantify tautomer ratios and predict stability .

Q. What strategies resolve contradictions in cytotoxicity data across thiazol-4(5H)-one derivatives?

  • Experimental Design :

  • Cell Line Variability : Test across diverse cancer types (e.g., gastric NUGC vs. liver HA22T) to identify tissue-specific effects .
  • Structural Modifications : Compare derivatives with varying substituents (e.g., benzylidene vs. allyloxy groups) to correlate activity with electronic/hydrophobic properties .
    • Statistical Validation : Use IC₅₀ values with triplicate measurements and ANOVA to assess significance .

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